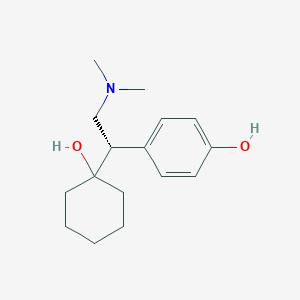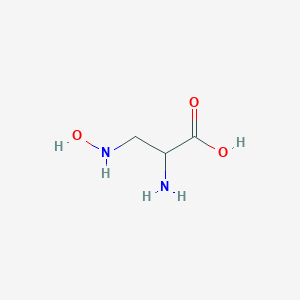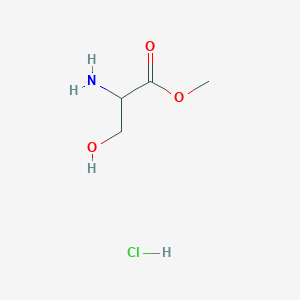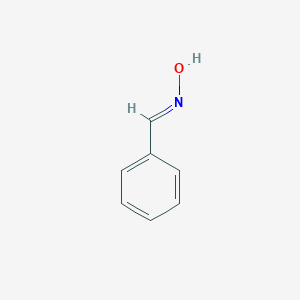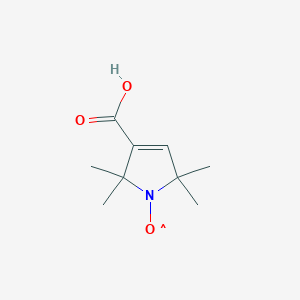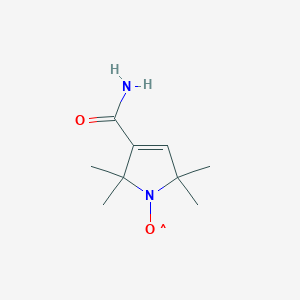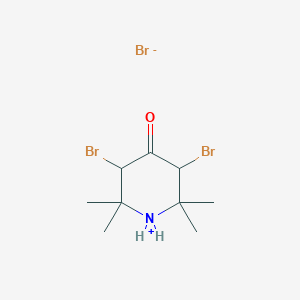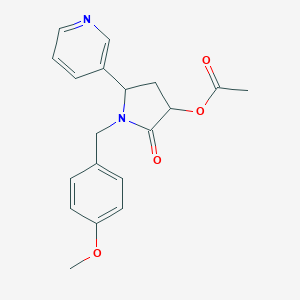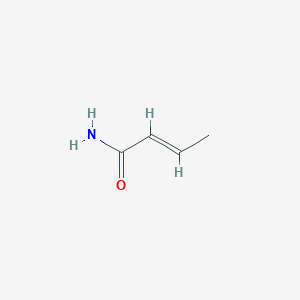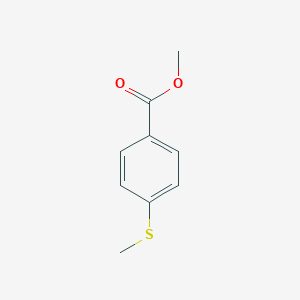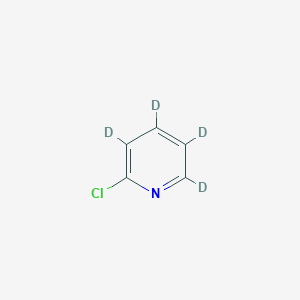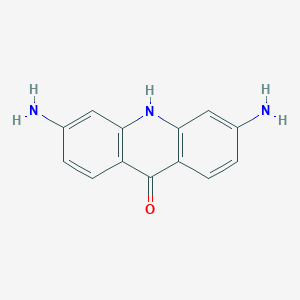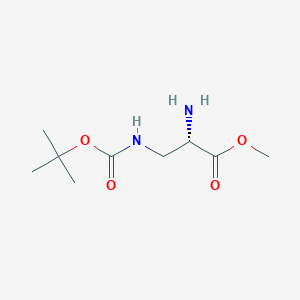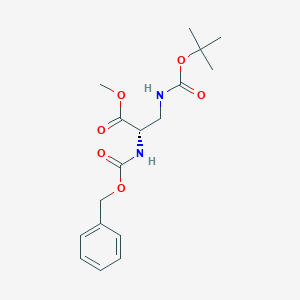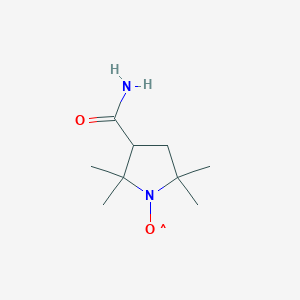
1-ピロリジニルオキシ、3-(アミノカルボニル)-2,2,5,5-テトラメチル-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl- is a stable nitroxide radical compound. Nitroxide radicals are known for their stability and are widely used as molecular probes and labels in various biophysical and biomedical research applications. This compound is particularly notable for its sterically shielded structure, which enhances its stability in biological systems .
科学的研究の応用
1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl- has several scientific research applications:
Magnetic Resonance Imaging (MRI): Used as a contrast agent due to its paramagnetic properties.
Electron Paramagnetic Resonance (EPR) Spectroscopy: Employed as a spin label to study the structure and dynamics of biomolecules.
Biomedical Research: Utilized in the study of oxidative stress and redox biology.
Chemical Probes: Acts as a probe to investigate various chemical and biological processes.
作用機序
Target of Action
Similar compounds, such as nitroxides, are known to be used as molecular probes and labels in various biophysical and biomedical research applications of magnetic resonance spectroscopy and imaging .
Mode of Action
It is known that sterically shielded nitroxides of the pyrrolidine series, which this compound may belong to, demonstrate high stability in biological systems . This stability allows them to be used as effective molecular probes and labels .
Biochemical Pathways
Nitroxides are known to provide useful information about the structure and dynamics of biomolecules and mechanisms of their interaction .
Pharmacokinetics
The stability of similar compounds in biological systems suggests that they may have favorable pharmacokinetic properties .
Result of Action
Similar compounds are known to provide valuable insights into the structure and dynamics of biomolecules and their interactions .
Action Environment
Similar compounds are known to demonstrate high stability in biological systems, suggesting that they may be resistant to various environmental factors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl- typically involves the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic conditions.
Introduction of the Nitroxide Group: The nitroxide group is introduced by oxidizing the corresponding hydroxylamine derivative. This oxidation can be carried out using reagents such as m-chloroperbenzoic acid or hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality .
化学反応の分析
Types of Reactions
1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The nitroxide radical can be oxidized to the corresponding oxoammonium ion using strong oxidizing agents such as peracids.
Reduction: The nitroxide radical can be reduced to the corresponding hydroxylamine using reducing agents like ascorbic acid or sodium borohydride.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Ascorbic acid, sodium borohydride.
Substitution: Amines, alcohols, thiols.
Major Products
Oxidation: Oxoammonium ion.
Reduction: Hydroxylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
3-Carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl: Another stable nitroxide radical with similar applications in EPR spectroscopy and MRI.
2,2,5,5-Tetraethyl-2,5-dihydropyrrole-1-oxyl: Used as a spin label for in-cell applications.
Uniqueness
1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl- is unique due to its sterically shielded structure, which provides enhanced stability in biological systems compared to other nitroxide radicals. This makes it particularly useful in long-term studies and applications where stability is crucial .
特性
CAS番号 |
4399-80-8 |
|---|---|
分子式 |
C9H17N2O2 |
分子量 |
185.24 g/mol |
InChI |
InChI=1S/C9H17N2O2/c1-8(2)5-6(7(10)12)9(3,4)11(8)13/h6H,5H2,1-4H3,(H2,10,12) |
InChIキー |
XNNPAWRINYCIHL-UHFFFAOYSA-N |
SMILES |
CC1(CC(C(N1[O])(C)C)C(=O)N)C |
正規SMILES |
CC1(CC(C(N1[O])(C)C)C(=O)N)C |
| 4399-80-8 55805-96-4 |
|
同義語 |
3-(Aminocarbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy; 2,2,5,5-Tetramethylpyrrolidine-1-oxyl-3-carboxamide; 3-Carbamoylproxyl; NSC 152272; Pirolid; Proxad; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


